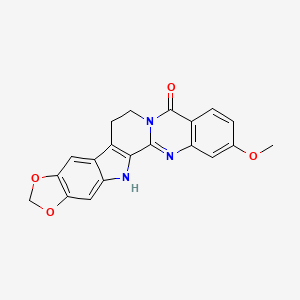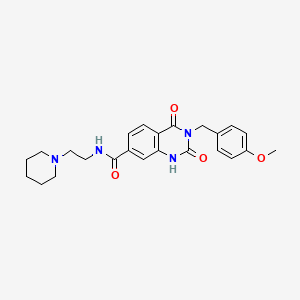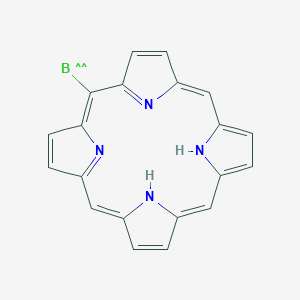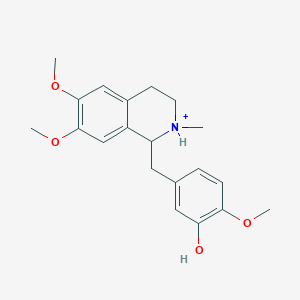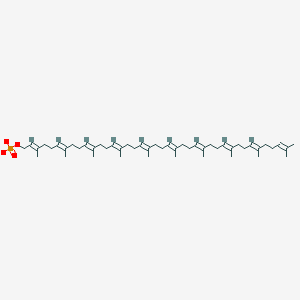
Decaprenol phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decaprenol phosphate(2-) is dianion of decaprenol phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a decaprenol phosphate.
Aplicaciones Científicas De Investigación
Biosynthesis in Mycobacteria
Decaprenyl-phospho-arabinose (DPA) and its precursor, decaprenyl-phospho-ribose, are crucial in the biosynthesis of mycobacterial cell-wall components. These components are significant in the synthesis of arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria, making DPA an essential element in antimycobacterial therapy. Studies have focused on understanding the detailed biosynthetic pathways and identifying potential inhibitors for antituberculosis drugs (Wolucka, 2008).
Stereoselective Synthesis for Mycobacterial Studies
A stereoselective synthetic scheme for DPA was developed to facilitate the study of the major polysaccharides from the mycobacterial cell wall. This synthetic approach is critical in understanding mycobacterial biosynthesis and developing targeted therapies (Liav et al., 2006).
Role in Nanostructured Calcium Phosphates
DPA plays a role in the synthesis of nanostructured calcium phosphates (NCaPs), which have high biocompatibility and are used as nanocarriers for drug, gene, and protein delivery. The unique properties of DPA contribute to controlling the structure and surface properties of NCaPs, highlighting its potential in nanomedicine and tissue engineering (Qi et al., 2019).
Chemical Synthesis and Biomedical Applications
The chemical synthesis of DPA and related compounds is of interest due to their applications in biomedical fields. These applications include potential use in diagnostic and therapeutic agents, especially in relation to mycobacterial diseases and nanomedicine (Fei, 2005).
Role in Arabinan Biosynthesis
DPA is central to the biosynthesis of the arabinan domains of mycobacterial cell walls. Understanding the enzymatic processes involved in DPA synthesis can lead to the development of new tuberculosis drugs, given its essential role in mycobacterial growth (Huang et al., 2005).
Propiedades
Nombre del producto |
Decaprenol phosphate(2-) |
|---|---|
Fórmula molecular |
C50H81O4P-2 |
Peso molecular |
777.1 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphate |
InChI |
InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/p-2/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |
Clave InChI |
XBEJBEIXLWRYBT-CMVHWAPMSA-L |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



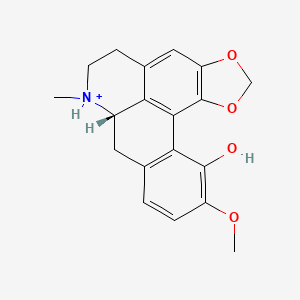
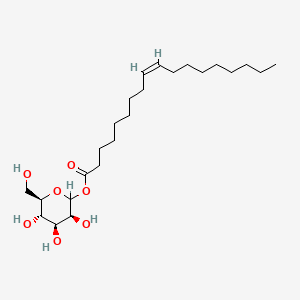
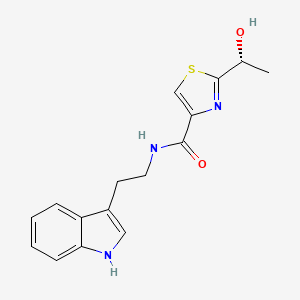

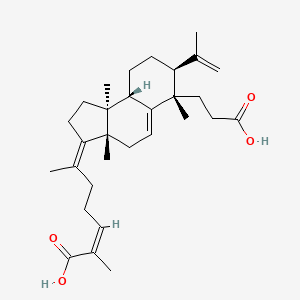
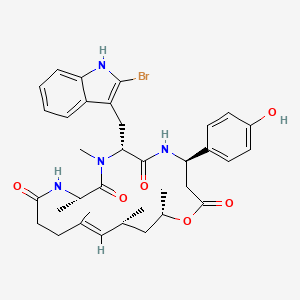


![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

